Cyclopentyl 1-iodoethyl carbonate
Description
Cyclopentyl 1-iodoethyl carbonate is an organoiodine compound featuring a cyclopentyl group linked via a carbonate ester to an iodoethyl moiety. The cyclopentyl group confers steric bulk and stability, while the iodine atom enhances electrophilicity, making the compound reactive in substitution or elimination reactions .
Properties
CAS No. |
127423-25-0 |
|---|---|
Molecular Formula |
C8H13IO3 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
cyclopentyl 1-iodoethyl carbonate |
InChI |
InChI=1S/C8H13IO3/c1-6(9)11-8(10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
PAQIMGWTGQDDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OC1CCCC1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stability Comparisons
Key Compounds Analyzed :
Dicyclopentyl Methylphosphonate (CAS 22583-27-3)
Cyclopentylamine (CPA)
Ethyl S-Sodium Methylphosphonothiolate (CAS 22307-81-9)
Pinacolyl S-2-Dimethylaminoethyl Ethylphosphonothiolate (CAS 464-07-3)
Key Findings :
- Bond Stability : Cyclopentyl-containing compounds exhibit consistent bond dissociation energies (~5.7 eV for N–C in CPA) regardless of the heteroatom (O, N), suggesting cyclopentyl groups stabilize adjacent bonds . This contrasts with linear alkyl chains (e.g., ethyl), where dissociation energies vary by heteroatom (8.3 eV for N–C vs. 9.0 eV for O–C) .
- Steric Effects: The cyclopentyl group in this compound likely impedes nucleophilic attack at the carbonate group, similar to steric hindrance observed in cyclopentyl methanones . This contrasts with less hindered analogs like ethyl S-sodium methylphosphonothiolate, which exhibit higher aqueous reactivity .
- Synthetic Pathways : Cyclopentyl groups are often introduced via alkylation (e.g., using bromocyclopentane in DMF with K₂CO₃) , a method likely applicable to this compound. Yields for cyclopentyl derivatives (e.g., 71% for 2c in purine synthesis ) suggest moderate efficiency compared to linear alkyl analogs.
Functional Group Comparisons
- Iodoethyl vs. Methyl/Ethyl Groups: The iodine atom in this compound enhances leaving-group ability, making it more reactive in nucleophilic substitutions than non-halogenated analogs (e.g., dicyclopentyl methylphosphonate) .
- Carbonate vs. Phosphonate Esters: Carbonates are generally more hydrolytically labile than phosphonates. For example, ethyl S-sodium methylphosphonothiolate exhibits ionic stability in water , whereas this compound may undergo faster hydrolysis under basic conditions.
Ion Mobility and Analytical Behavior
This compound may exhibit reduced ion mobility in mass spectrometry due to its molecular weight (~260 g/mol) and steric bulk, akin to cyclopentyl methanones . Linear alkyl analogs (e.g., ethyl derivatives) show sharper peaks in ion-mobility spectra due to lower steric hindrance .
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